molecular formula C12H16N4 B2452537 2-methyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine CAS No. 955158-71-1

2-methyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine

Cat. No.: B2452537
CAS No.: 955158-71-1
M. Wt: 216.288
InChI Key: JNVZBCAOLXXHSB-UHFFFAOYSA-N
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Description

2-methyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The imidazo[4,5-b]pyridine scaffold is known for its biological activity and is often explored in the development of therapeutic agents.

Properties

IUPAC Name

2-methyl-3-piperidin-4-ylimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-9-15-11-3-2-6-14-12(11)16(9)10-4-7-13-8-5-10/h2-3,6,10,13H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVZBCAOLXXHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3CCNCC3)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone to form the imidazo[4,5-b]pyridine core. The piperidine ring is then introduced through subsequent reactions.

For example, the reaction of 2-aminopyridine with a ketoaldehyde dimethyl acetal in the presence of catalytic amounts of p-toluenesulfonic acid in toluene can yield the desired imidazo[4,5-b]pyridine derivative

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazo[4,5-b]pyridine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the imidazo[4,5-b]pyridine scaffold.

Scientific Research Applications

2-methyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for the development of new therapeutic agents and materials.

Biological Activity

2-Methyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine (CAS Number: 955158-71-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an imidazo[4,5-b]pyridine core, which is known for its diverse pharmacological properties. This article will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC₁₂H₁₆N₄
Molecular Weight216.28 g/mol
CAS Number955158-71-1

The compound's structure includes a piperidine ring and an imidazo[4,5-b]pyridine moiety, which contribute to its biological activity. The presence of nitrogen atoms in the heterocyclic rings is significant for interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against various cancer cell lines, demonstrating promising antiproliferative effects.

Case Study: Antiproliferative Effects

In a study examining pyridine derivatives, it was reported that compounds similar to this compound exhibited significant antiproliferative activity against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines. The IC50 values ranged from 4.3 to 8.3 μM before modifications to the structure were made, indicating a strong potential for therapeutic applications in oncology .

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. The structural characteristics of imidazo[4,5-b]pyridine derivatives allow them to interact with various molecular targets within cancer cells, potentially leading to apoptosis or cell cycle arrest.

Antimicrobial Activity

Beyond anticancer properties, this compound has also been studied for its antimicrobial activity . Compounds with similar structures have shown effectiveness against a range of pathogens, suggesting that this derivative may possess similar properties.

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell growth; IC50 values: 4.3 - 8.3 μM
AntimicrobialPotential effectiveness against various pathogens

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors such as 2-aminopyridine and ketoaldehydes. A common method includes:

  • Reaction of 2-Aminopyridine : This is reacted with a ketoaldehyde dimethyl acetal in the presence of p-toluenesulfonic acid.
  • Formation of Imidazo[4,5-b]pyridine Core : The reaction conditions favor the formation of the desired imidazo structure.
  • Introduction of Piperidine Ring : Subsequent reactions introduce the piperidine moiety to complete the synthesis.

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